![molecular formula C19H21N3O4 B5561379 4-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5561379.png)

4-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

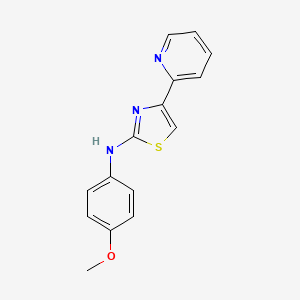

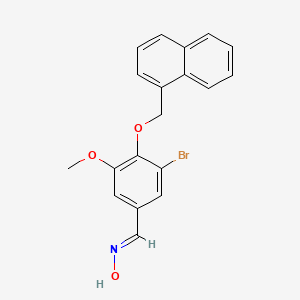

The compound "4-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one" represents a class of complex heterocyclic compounds that exhibit a broad range of biological activities. Such compounds are synthesized through various chemical reactions that introduce functional groups into specific molecular frameworks, enhancing their chemical diversity and potential applications in medicinal chemistry.

Synthesis Analysis

Synthesis of complex heterocyclic compounds often involves multistep reactions, including the formation of intermediate structures such as pyrrolidinyl and benzoxazinone moieties. These processes may involve catalytic methods, condensation reactions, and the use of protecting groups to achieve the desired structural complexity (Joshi et al., 2008).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography. These analytical techniques provide detailed information about the molecular geometry, electronic structure, and the spatial arrangement of atoms within the molecule (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Heterocyclic compounds such as the one can participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions. These reactions can further modify the compound, introducing new functional groups or changing its physical and chemical properties (Hojati et al., 2011).

Physical Properties Analysis

The physical properties of heterocyclic compounds are influenced by their molecular structure and can be assessed through their melting points, boiling points, solubility in various solvents, and stability under different conditions. These properties are crucial for determining the compound's suitability for specific applications (Gabriele et al., 2006).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis of Antimicrobial Agents : Research by Bayomi and Al-rashood (1991) describes a synthetic approach to new carboxylic acid derivatives using similar compounds, highlighting potential antimicrobial applications (Bayomi & Al-rashood, 1991).

- Electropolymerization and Conducting Polymers : Sotzing et al. (1996) investigated derivatized bis(pyrrol-2-yl) arylenes for creating conducting polymers, showcasing the importance of similar compounds in polymer science (Sotzing et al., 1996).

Applications in Medicinal Chemistry

- Potential Antifungal Products : Oudir et al. (2006) utilized a method involving carboxylic acids, which could be applicable in preparing similar compounds for antifungal products (Oudir, Rigo, Hénichart, & Gautret, 2006).

- Antimicrobial and Antioxidant Properties : Sonia et al. (2013) synthesized benzoxazinyl pyrazolone arylidenes, related to the compound , demonstrating antimicrobial and antioxidant activities (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Photoactivation and Release Studies

- Photoactivation for Release of Groups : Chen and Steinmetz (2006) explored the photoactivation of amino-substituted benzoquinones, which could be relevant to studying the release mechanisms of similar compounds (Chen & Steinmetz, 2006).

Additional Research

- Synthesis of Antibacterial and Antitubercular Agents : Joshi et al. (2008) synthesized a novel series of benzoic acid hydrazide analogs with notable antibacterial and antitubercular activities, indicating the potential of similar compounds in this field (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).

- Computational Mechanism Elucidation : Guleli et al. (2019) presented a method for synthesizing related compounds, supported by theoretical calculations, which could be useful in understanding the mechanisms of similar compounds (Guleli, Erdem, Ocal, Erden, & Sari, 2019).

Eigenschaften

IUPAC Name |

4-[2-[2-(3,5-dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl]-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c1-12-19(13(2)26-20-12)15-7-5-9-21(15)17(23)10-22-14-6-3-4-8-16(14)25-11-18(22)24/h3-4,6,8,15H,5,7,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMBWZLPOAURIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2CCCN2C(=O)CN3C(=O)COC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-biphenylyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-piperazinone](/img/structure/B5561300.png)

![[(5-{1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-piperidinyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B5561308.png)

![N-[4-(hydroxymethyl)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5561323.png)

![2,5-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5561331.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5561339.png)

![4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5561347.png)

![8-fluoro-2-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5561350.png)

![2-[4-(6-bromo-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-chlorobenzylidene)acetohydrazide](/img/structure/B5561369.png)

![2-{2-[(2-bromo-5-fluorophenyl)thio]ethyl}pyridine](/img/structure/B5561381.png)

![[3-(3-methyl-2-buten-1-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5561388.png)

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5561397.png)

![4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}benzoic acid](/img/structure/B5561404.png)